N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalimide moiety linked to a nitrofuran ring, which contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with methylamine to form N-methylphthalimide.
Introduction of the Nitro Group: The nitro group is introduced through nitration of the furan ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the N-methylphthalimide with the nitrofuran derivative under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phthalimide derivatives.
Scientific Research Applications
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the phthalimide group may interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide
Uniqueness
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the phthalimide and nitrofuran moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity compared to similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6/c1-16-13(19)7-3-2-4-8(11(7)14(16)20)15-12(18)9-5-6-10(23-9)17(21)22/h2-6H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQLFSKXSXNBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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